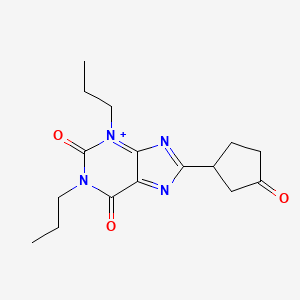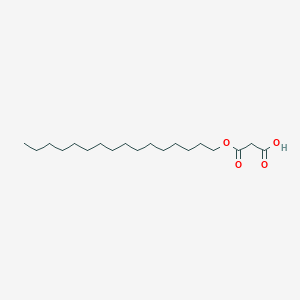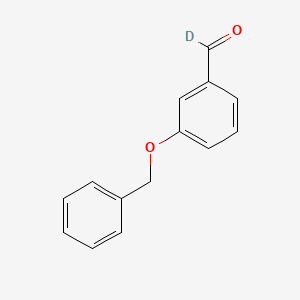![molecular formula C62H75N11O9S B12297329 4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)
4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SNIPER(ABL)-058 ist ein chimäres kleines Molekül, das entwickelt wurde, um den Abbau des BCR-ABL-Fusionsproteins zu induzieren, das an der chronischen myeloischen Leukämie (CML) beteiligt istDiese Moleküle rekrutieren IAP-Ubiquitin-Ligasen zu Zielproteinen, was zu deren Ubiquitinierung und anschließendem Abbau über das Ubiquitin-Proteasom-System führt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SNIPER(ABL)-058 beinhaltet die Konjugation eines Liganden, der an das BCR-ABL-Protein bindet, mit einem Liganden, der eine IAP-Ubiquitin-Ligase rekrutiert. Die beiden Liganden sind durch einen Linker optimaler Länge verbunden, um eine effektive Rekrutierung und Degradation zu gewährleisten. Der Syntheseweg umfasst typischerweise mehrere Schritte, darunter die Herstellung jedes Liganden, die Synthese des Linkers und der abschließende Konjugationsschritt .
Industrielle Produktionsmethoden
Die industrielle Produktion von SNIPER(ABL)-058 würde wahrscheinlich die großtechnische Synthese der einzelnen Liganden und des Linkers beinhalten, gefolgt von deren Konjugation unter kontrollierten Bedingungen. Der Prozess müsste auf Ausbeute, Reinheit und Skalierbarkeit optimiert werden, wobei die Wirtschaftlichkeit und die Umweltbelastung zu berücksichtigen sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SNIPER(ABL)-058 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an IAP ubiquitin ligase. The two ligands are connected by a linker of optimal length to ensure effective recruitment and degradation. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final conjugation step .
Industrial Production Methods
Industrial production of SNIPER(ABL)-058 would likely involve large-scale synthesis of the individual ligands and the linker, followed by their conjugation under controlled conditions. The process would need to be optimized for yield, purity, and scalability, with considerations for cost-effectiveness and environmental impact .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SNIPER(ABL)-058 durchläuft hauptsächlich Reaktionen im Zusammenhang mit seinem Wirkmechanismus, darunter:
Ubiquitinierung: Die Rekrutierung von IAP-Ubiquitin-Ligasen führt zur Ubiquitinierung des Zielproteins BCR-ABL.
Proteasomaler Abbau: Nach der Ubiquitinierung wird das Zielprotein vom Proteasom erkannt und abgebaut.
Häufige Reagenzien und Bedingungen
Die Synthese von SNIPER(ABL)-058 beinhaltet Reagenzien wie Kupplungsmittel für die Konjugation von Liganden und Linkern sowie Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Reaktionszeiten, um optimale Ausbeuten und Reinheit zu gewährleisten .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus den Reaktionen mit SNIPER(ABL)-058 entsteht, ist das abgebaute BCR-ABL-Protein, das vom Proteasom in kleinere Peptide und Aminosäuren zerlegt wird .
Wissenschaftliche Forschungsanwendungen
SNIPER(ABL)-058 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Arzneimittelentwicklung: SNIPER(ABL)-058 dient als Modellverbindung zur Entwicklung anderer Proteindegrader, die auf verschiedene onkogene Proteine abzielen.
Biologische Studien: Forscher verwenden SNIPER(ABL)-058, um das Ubiquitin-Proteasom-System und seine Rolle in zellulären Prozessen zu untersuchen.
Wirkmechanismus
SNIPER(ABL)-058 übt seine Wirkung aus, indem es eine IAP-Ubiquitin-Ligase zum BCR-ABL-Protein rekrutiert. Diese Rekrutierung erleichtert die Ubiquitinierung des Zielproteins und markiert es für den Abbau durch das Proteasom. Die beteiligten molekularen Ziele umfassen das BCR-ABL-Protein und die IAP-Ubiquitin-Ligase, während die Signalwege das Ubiquitin-Proteasom-System umfassen .
Wirkmechanismus
SNIPER(ABL)-058 exerts its effects by recruiting an IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitylation of the target protein, marking it for degradation by the proteasome. The molecular targets involved include the BCR-ABL protein and the IAP ubiquitin ligase, while the pathways include the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SNIPER(ABL)-2: Eine weitere SNIPER-Verbindung, die auf das BCR-ABL-Protein abzielt, mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
SNIPER(ABL)-058 ist einzigartig in seiner spezifischen Zielsetzung des BCR-ABL-Proteins und der Verwendung von IAP-Ubiquitin-Ligasen für den Proteinabbau. Diese Spezifität und der Wirkmechanismus unterscheiden es von anderen Proteindegradern und machen es zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung .
Eigenschaften
Molekularformel |
C62H75N11O9S |
|---|---|
Molekulargewicht |
1150.4 g/mol |
IUPAC-Name |
4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69) |
InChI-Schlüssel |
TVHMRPZDSBFQBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)

![[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate](/img/structure/B12297256.png)
![20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate](/img/structure/B12297264.png)


![(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide](/img/structure/B12297284.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)


![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)

![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
